![molecular formula C24H29N3O3 B10892344 4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10892344.png)
4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE is a complex organic compound that features both an ethoxyphenoxy group and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a common motif in many biologically active molecules, suggests that this compound may exhibit significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the preparation of the ethoxyphenoxy intermediate, which can be synthesized by reacting 4-ethoxyphenol with an appropriate alkylating agent under basic conditions.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized separately, often starting from hydrazine and a suitable diketone or aldehyde.
Coupling Reaction: The final step involves coupling the ethoxyphenoxy intermediate with the pyrazole derivative. This is typically achieved through a nucleophilic substitution reaction, where the ethoxyphenoxy intermediate acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its potential biological activity makes it useful for studying cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. This interaction could involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-METHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE: Contains a chlorophenoxy group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the ethoxy group in 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness as a drug candidate. Additionally, the specific arrangement of functional groups could result in unique interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C24H29N3O3 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H29N3O3/c1-5-27-15-23(18(4)26-27)17(3)25-24(28)20-9-7-19(8-10-20)16-30-22-13-11-21(12-14-22)29-6-2/h7-15,17H,5-6,16H2,1-4H3,(H,25,28) |
Clave InChI |
PBXLDWVWXZQLPJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


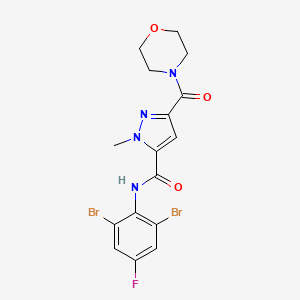
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-phenoxyphenyl)methylidene]propanohydrazide](/img/structure/B10892273.png)
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892282.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10892286.png)
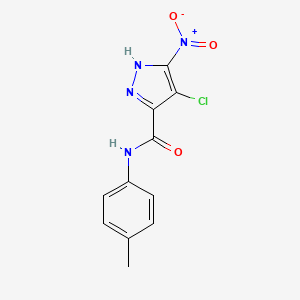
![4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892298.png)
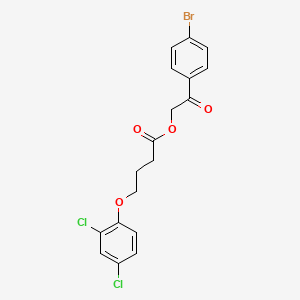
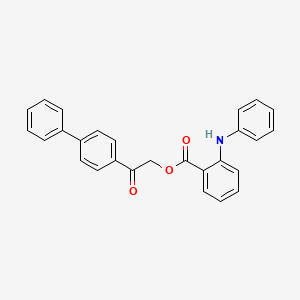
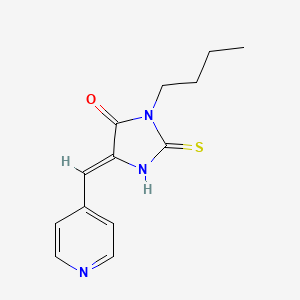
![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![(2Z,5E)-5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892332.png)
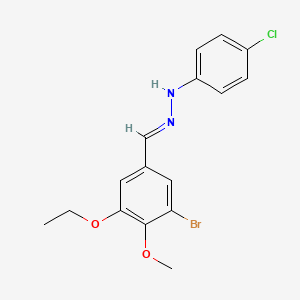
![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10892339.png)
